1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid include:
1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The chlorine substituent can alter the compound’s electronic properties and reactivity.
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The methyl group can influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be advantageous in various applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-11(12(16)17)6-14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDKAMJYDNFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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